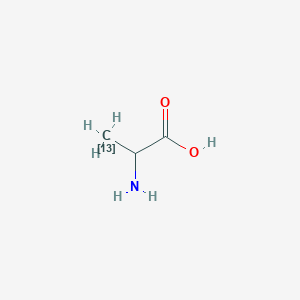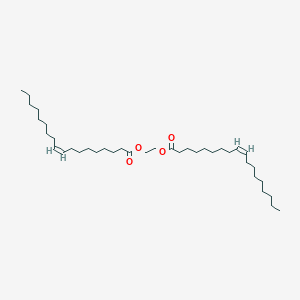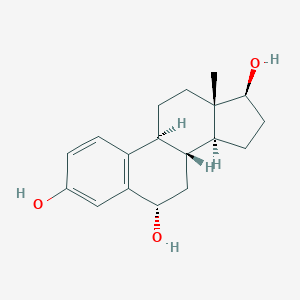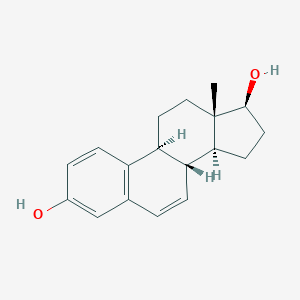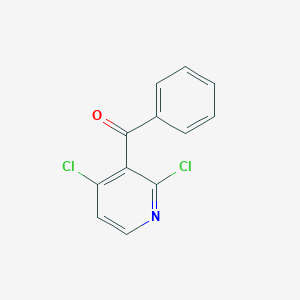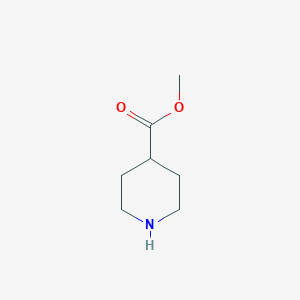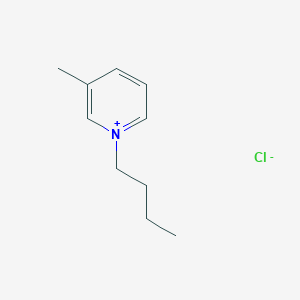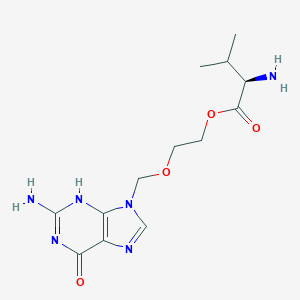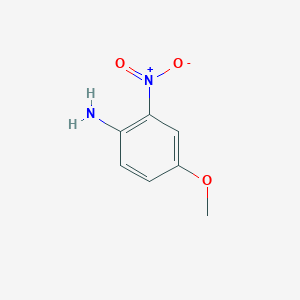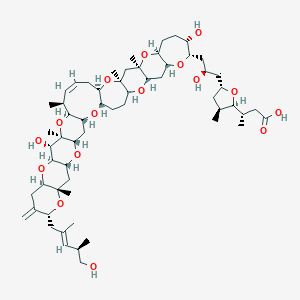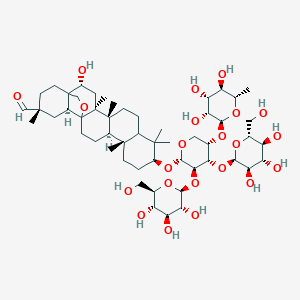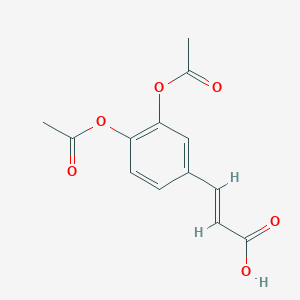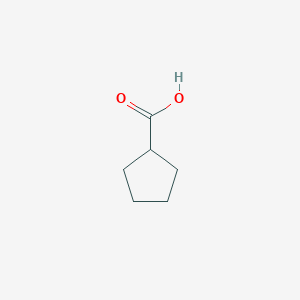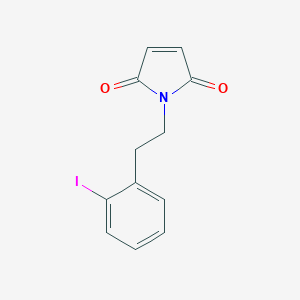
N-(4-Iodophenethyl)maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Iodophenethyl)maleimide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a maleimide derivative and is used extensively in bioconjugation and protein labeling. It is also used in the synthesis of fluorescent probes and imaging agents.
Mécanisme D'action
The mechanism of action of N-(4-Iodophenethyl)maleimide involves the reaction of the maleimide group with thiol groups present in proteins. This reaction forms a covalent bond between the maleimide group and the thiol group, resulting in the selective labeling of the protein.
Effets Biochimiques Et Physiologiques
N-(4-Iodophenethyl)maleimide does not have any significant biochemical or physiological effects. It is a non-toxic compound that is well-tolerated by biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-Iodophenethyl)maleimide in lab experiments include its ability to selectively label proteins, its high yield and purity, and its non-toxic nature. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research involving N-(4-Iodophenethyl)maleimide. These include the development of new labeling techniques that can improve the specificity and sensitivity of protein labeling, the synthesis of new fluorescent probes and imaging agents, and the development of biosensors that can detect specific proteins in complex biological samples.
In conclusion, N-(4-Iodophenethyl)maleimide is a valuable compound in scientific research due to its ability to selectively label proteins. Its unique properties make it a useful tool in the development of new imaging agents, biosensors, and labeling techniques. Further research is needed to fully explore the potential of this compound in biological applications.
Méthodes De Synthèse
The synthesis of N-(4-Iodophenethyl)maleimide involves the reaction of maleimide with 4-iodophenethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is obtained in high yield and purity through simple purification techniques such as column chromatography.
Applications De Recherche Scientifique
N-(4-Iodophenethyl)maleimide is widely used in scientific research due to its ability to selectively label proteins. It is used in the synthesis of fluorescent probes and imaging agents that can be used to visualize biological processes. It is also used in the development of biosensors that can detect specific proteins in biological samples.
Propriétés
Numéro CAS |
136947-30-3 |
|---|---|
Nom du produit |
N-(4-Iodophenethyl)maleimide |
Formule moléculaire |
C12H10INO2 |
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
1-[2-(2-iodophenyl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H10INO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |
Clé InChI |
BBHWVOAAMFIUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I |
SMILES canonique |
C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I |
Synonymes |
IPEM N-(4-iodophenethyl)maleimide N-(4-iodophenethyl)maleimide, 125I-labeled N-(p-(125I)-iodophenethyl)maleimide N-(p-iodophenethyl)maleimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



